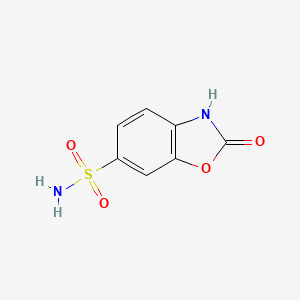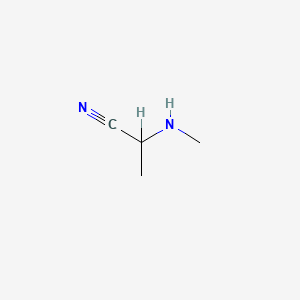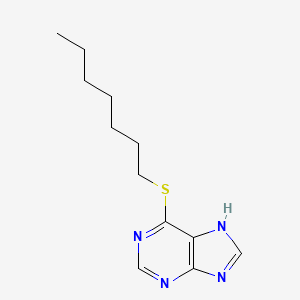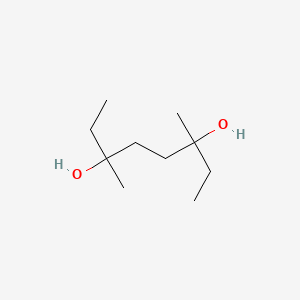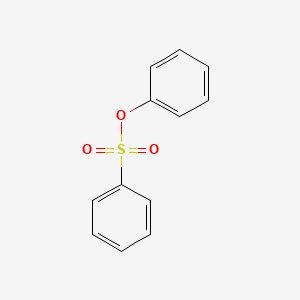
Phenyl benzenesulfonate
Overview
Description
Phenyl benzenesulfonate is an organosulfur compound characterized by the presence of a phenyl group attached to a benzenesulfonate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Phenyl benzenesulfonate, a derivative of benzenesulfonic acid, primarily targets the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the degradation of proteins in the extracellular matrix .
Mode of Action
This compound acts as a competitive inhibitor of hNE . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The proteolysis of hNE occurs through the Ser195-Asp102-His57 catalytic triad . The proteolysis is triggered via His57, which activates the hydroxyl group of Ser195. This nucleophilic hydroxyl group subsequently attaches to the carbonyl functionality of the target peptide bond and forms a classical tetrahedral intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the sulfonic acid + alcohol esterification reaction . This reaction involves the formation of a sulfonylium cation intermediate, which has a low activation barrier, and a moderate barrier for the SN2 path involving protonated methanol as an alkylating reagent .
Pharmacokinetics
It’s known that benzenesulfonic acid, the parent compound, is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Result of Action
The result of this compound’s action is the inhibition of hNE, which can lead to a decrease in the degradation of proteins in the extracellular matrix . This can potentially alleviate conditions such as Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . Furthermore, the temperature can also influence the action of this compound, as the sulfonation reaction is reversible and can be reversed by heating in water near 200°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl benzenesulfonate can be synthesized through the reaction of phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced using catalytic processes involving potassium fluoride and N-fluorobenzenesulfonimide. This method offers advantages such as shorter reaction times, high yields, and the use of easily handled reagents .
Chemical Reactions Analysis
Types of Reactions
Phenyl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, which facilitate the substitution of the sulfonate group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, oxidized sulfonates, and reduced alcohols .
Scientific Research Applications
Phenyl benzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl benzenesulfonate can be compared with other similar compounds, such as:
Benzenesulfonic Acid: Unlike this compound, benzenesulfonic acid is a strong acid and is primarily used in the production of phenol and other sulfonated products.
p-Toluenesulfonic Acid: This compound is similar in structure but contains a methyl group on the benzene ring.
Sulfanilic Acid: This compound contains an amino group and is used in the production of azo dyes.
This compound is unique due to its specific structural features and its diverse range of applications in various fields.
Properties
IUPAC Name |
phenyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEXUOTXYSGBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195879 | |
| Record name | Benzenesulfonic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-63-8 | |
| Record name | Benzenesulfonic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

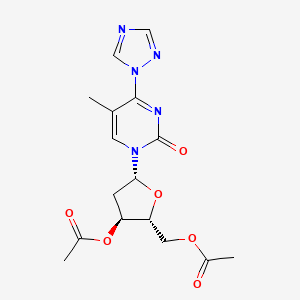

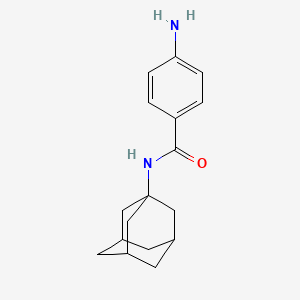
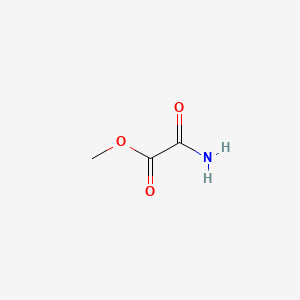
![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)
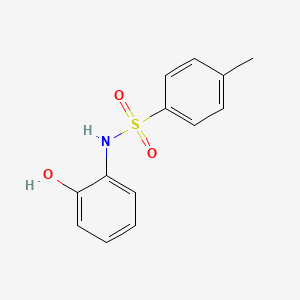
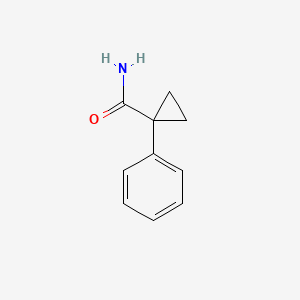
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)
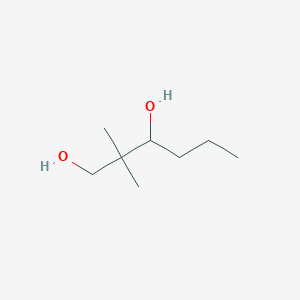
![3,3'-[Methylenebis(oxymethylene)]bisheptane](/img/structure/B1606041.png)
